This compound can be classified as:
The synthesis of 4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine typically involves several methods, including cross-coupling reactions and condensation techniques.
The molecular structure of 4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine can be described as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are utilized to elucidate the structure:
4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine can participate in various chemical reactions due to its functional groups:
The mechanism of action for compounds like 4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine often involves interaction with biological targets such as enzymes or receptors:
The applications of 4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine are diverse:
Bioisosteric Advantages over Indole:7-Azaindole exhibits superior hinge-binding efficiency compared to indole due to strategic nitrogen atom placement. The pyrrolic N-H (donor) and pyridinic N (acceptor) enable bidentate hydrogen bonding with kinase hinge residues GK+1 and GK+3 (gatekeeper +1 and +3 positions). This mimics ATP’s interactions while circumventing metabolic liabilities associated with indole scaffolds. Computational studies confirm enhanced dipole moment alignment (2.3–3.1 D) with kinase hinge regions, improving binding affinity by 10–100-fold versus indole analogs in kinase targets like BRAF and CDK9 [2] [8].
Binding Mode Plasticity:X-ray crystallography reveals three distinct binding modalities for 7-azaindole derivatives (Table 1):Table 1: Binding Modes of 7-Azaindole Derivatives in Kinases
Mode | H-Bond Partners | Kinase Examples | Structural Implications |
---|---|---|---|
Normal | GK+1 (acceptor), GK+3 (donor) | BRAF, CHK1, CDK2 | Canonical pose; maximizes van der Waals contacts |
Flipped | GK+3 (bidentate donor/acceptor) | JAK2, c-Met, ASK1 | Accommodates steric bulk at C-3 position |
Non-hinge | Non-conserved allosteric residues | p38α, HCK | Enables targeting of inactive kinase conformations |
Analysis of 70+ kinase cocrystal structures (PDB) shows >80% adopt "normal" or "flipped" modes, confirming the scaffold’s adaptability across diverse kinases. This plasticity facilitates targeting of both serine/threonine (e.g., BRAF, CDK9) and tyrosine kinases (e.g., JAK3, CSF1R) [2].
Electronic and Steric Optimization:C-3 substitution of 7-azaindole (e.g., with pyrimidin-2-amine in the title compound) exploits vectorial alignment toward hydrophobic pockets. Pyrimidine’s 2-amine group enhances solubility and forms auxiliary H-bonds, as demonstrated in PI3Kγ inhibitors where IC₀ values improve from 206 nM (phenyl analog) to 0.5 nM (pyridyl analog) [6].
Fragment-to-Drug Evolution:The 7-azaindole scaffold gained prominence through fragment-based drug design (FBDD). Seminal work on BRAF inhibitors began with a 7-azaindole fragment (MW < 200 Da) exhibiting weak hinge binding. Structure-guided optimization yielded vemurafenib (PLX4032), approved in 2011 for BRAF V600E-mutant melanoma. This demonstrated the scaffold’s "druggability," achieving a 10⁶-fold potency increase while maintaining ligand efficiency >0.4 kcal/mol/atom [2] [8].
Clinical and Approved Agents:Table 2: 7-Azaindole-Based Kinase Therapeutics
Compound | Target(s) | Indication | Development Status | Key Structural Features |
---|---|---|---|---|
Vemurafenib | BRAF V600E | Melanoma | FDA-approved (2011) | 7-Azaindole C-3 sulfonamide |
Pexidartinib | CSF1R, KIT | Tenosynovial giant cell tumor | FDA-approved (2019) | 7-Azaindole C-3 urea linker |
Decernotinib | JAK3 | Rheumatoid arthritis | Phase II | C-3 pyrrolopyrimidine |
MR-2088 | ULK1/2 | Autophagy-dependent cancers | Preclinical | C-3 pyrimidine-2-amine + solubilizing tail |
B13 (PI3Kγ) | PI3Kγ | Solid tumors | Preclinical | C-3 pyridyl pyrimidine-2-amine |
Kinome-Wide Applicability:Over 90 kinases are inhibited by 7-azaindole derivatives, covering all major kinase families (TK, TKL, STE, CK1, AGC, CAMK, CMGC). This breadth stems from the scaffold’s ability to accommodate divergent gatekeeper residues—e.g., small residues (Thr in BRAF) or large residues (Met in MET) [2] [4].
Synthetic Accessibility:The title compound serves as a versatile synthon accessible via:
Enhanced Target Engagement:Derivatives exhibit dual-kinase inhibition profiles by exploiting auxiliary binding pockets:
Structure-Property Relationships (SPR):C-4 alkoxy modifications (e.g., propoxy in DB08182) improve metabolic stability (t₁/₂ > 4h in microsomes) without sacrificing kinase affinity. Molecular weight (<450 Da) and cLogP (2.1–3.8) remain within drug-like space, addressing historical solubility challenges of 7-azaindoles [7] [10].
Emerging Therapeutic Paradigms:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2